N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that features a unique combination of pyrazine, oxadiazole, phenyl, and thiophene moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate nitrile oxide.
Attachment of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction.
Coupling with the Phenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Incorporation of the Thiophene Ring: The thiophene ring can be attached through a similar cross-coupling reaction or via direct functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazine moieties.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide is investigated for its potential antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infectious diseases and cancer. Its mechanism of action and efficacy in preclinical models are key areas of research.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional diversity.
Mechanism of Action
The mechanism by which N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to inhibition of biological processes such as cell division or protein synthesis. The exact pathways depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1,3,4-Oxadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide
- N-(2-(1,2,4-Triazol-3-yl)phenyl)-2-(thiophen-3-yl)acetamide
- N-(2-(1,3,4-Thiadiazol-2-yl)phenyl)-2-(thiophen-3-yl)acetamide
Uniqueness
Compared to these similar compounds, N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide stands out due to the presence of the pyrazine ring, which can enhance its biological activity and chemical reactivity. This unique structure may confer advantages in terms of binding affinity, selectivity, and overall efficacy in various applications.
Biological Activity
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide is a compound that integrates multiple pharmacophores, including oxadiazole and thiophene moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.
Chemical Structure and Properties
The compound's molecular formula is C17H15N7O3 with a molecular weight of 365.3 g/mol. The structure comprises a pyrazinyl group attached to an oxadiazole moiety, which is further linked to a phenyl ring and a thiophene group. This unique structure is pivotal for its biological activity.
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Anticancer Activity :
- The 1,3,4-oxadiazole derivatives have been shown to exhibit significant anticancer potential by targeting various enzymes involved in cancer cell proliferation. These include thymidylate synthase and histone deacetylases (HDAC). The compound may inhibit telomerase activity, which is crucial for cancer cell immortality .
- A study highlighted that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
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Antimicrobial Properties :
- Compounds containing the oxadiazole ring have demonstrated broad-spectrum antimicrobial activity. They are effective against various bacterial strains and fungi by disrupting cellular processes .
- Research indicates that the incorporation of a pyrazine ring enhances the antimicrobial efficacy due to increased lipophilicity and better membrane penetration .
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Neuroprotective Effects :
- Some studies have reported neuroprotective properties attributed to oxadiazole derivatives through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmitter degradation. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions .
- The compound's antioxidant properties also contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
Anticancer | Inhibition of HDAC, telomerase | , |
Antimicrobial | Disruption of cell membranes | , |
Neuroprotective | AChE/BChE inhibition | , |
Case Studies
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Anticancer Efficacy :
A study investigated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results showed that compounds similar to this compound induced significant apoptosis in breast and lung cancer cells at micromolar concentrations . -
Neuroprotective Role :
In vitro assays demonstrated that the compound effectively inhibited AChE with an IC50 value comparable to known inhibitors like donepezil. This suggests potential therapeutic applications in Alzheimer's disease management .
Properties
IUPAC Name |
N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-17(9-13-5-8-27-12-13)22-15-4-2-1-3-14(15)10-18-23-19(24-26-18)16-11-20-6-7-21-16/h1-8,11-12H,9-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJZRERRDKPAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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